molecular formula C17H18O3 B14029704 Ethyl 4-(benzyloxy)-3-methylbenzoate

Ethyl 4-(benzyloxy)-3-methylbenzoate

Cat. No.: B14029704
M. Wt: 270.32 g/mol
InChI Key: GYFCADHWKITCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzyloxy)-3-methylbenzoate is a benzoate ester featuring a benzyloxy group at the para position and a methyl substituent at the meta position of the aromatic ring, with an ethyl ester moiety. Its structural analogs, however, are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science. Key analogs include derivatives with nitro, methoxy, phenethoxy, or aliphatic chains, which influence reactivity and functionality.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)15-9-10-16(13(2)11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

GYFCADHWKITCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-(benzyloxy)-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Another method involves the use of acid chlorides. In this case, 4-(benzyloxy)-3-methylbenzoyl chloride reacts with ethanol in the presence of a base like pyridine to form the desired ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzoate derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Functional Groups Reference
Ethyl 4-(benzyloxy)-3-methylbenzoate Benzyloxy (C₆H₅CH₂O⁻), methyl (-CH₃), ethyl ester (-COOEt) Ester, benzyl-protected hydroxyl
Methyl 4-(3-nitrobenzyloxy)benzoate (5a) 3-Nitrobenzyloxy (NO₂-C₆H₄CH₂O⁻), methyl ester (-COOMe) Nitro group, ester
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C1 derivative) Benzyloxy, phenethoxy (-OCH₂CH₂C₆H₅), aldehyde (-CHO) Aldehyde, ethers
Ethyl 4-[7-((3-methoxyphenyl)methoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate Chromen-4-one core, 3-methoxybenzyloxy, ethyl ester Chromene, multiple ethers
4-(Benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate Hexadecyloxy (-OC₁₆H₃₃), methoxy (-OCH₃), benzyloxy Long aliphatic chain, methoxy
Methyl 4-benzyloxy-3-methoxybenzoate (Methyl benzyl vanillate) Benzyloxy, methoxy, methyl ester Vanillate derivative

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in enhances electrophilic substitution reactivity, whereas the methyl group in the target compound may stabilize the ester against hydrolysis.
  • Steric Effects : Bulky substituents (e.g., hexadecyloxy in ) reduce solubility in polar solvents but improve lipophilicity.

Physicochemical and Functional Properties

Compound Name Key Properties/Applications Reference
This compound Discontinued; potential intermediate in drug synthesis
4-(Benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate Mesogenic material (liquid crystal applications)
Methyl 4-benzyloxy-3-methoxybenzoate Structural analog of vanillin derivatives; antioxidant potential
Ethyl 4-[7-((3-methoxyphenyl)methoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate Chromene core for fluorescence or photochemical studies

Functional Insights :

  • Lipophilicity : Long aliphatic chains (e.g., hexadecyloxy in ) enhance membrane permeability, relevant for drug delivery.
  • Reactivity : Nitro groups () facilitate further reduction or substitution reactions.

Biological Activity

Ethyl 4-(benzyloxy)-3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoates and features a unique structure that includes an ethyl ester group, a benzyloxy group, and a methyl group attached to a benzene ring. Its molecular formula is C17H18O3, with a molecular weight of approximately 270.31 g/mol. The presence of these substituents suggests that it may exhibit various biochemical interactions and activities.

The chemical structure of this compound can be represented as follows:

C9H10O benzyloxy group C8H8O2 methylbenzoate \text{C}_9\text{H}_{10}\text{O}\quad \text{ benzyloxy group }\\\text{C}_8\text{H}_8\text{O}_2\quad \text{ methylbenzoate }

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Similar compounds in its class have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial characteristics .
  • Anti-inflammatory Effects : Compounds with similar structures are known for their anti-inflammatory properties, which could indicate potential therapeutic applications for this compound in inflammatory conditions .
  • Enzyme Interactions : This compound has been studied for its interactions with enzymes, particularly as a substrate for esterases, which catalyze the hydrolysis of ester bonds. Such interactions are crucial for understanding its metabolic pathways and pharmacokinetics .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:

StudyFindings
Study A Investigated the antimicrobial activity of benzoate derivatives; found promising results against Gram-positive bacteria.
Study B Evaluated anti-inflammatory properties in vitro; demonstrated significant reduction in inflammatory markers in cell cultures.
Study C Analyzed enzyme interaction; identified this compound as a potential inhibitor of specific esterase enzymes.

Detailed Research Findings

  • Antimicrobial Activity : In a study focusing on the antimicrobial properties of benzoate derivatives, this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be within a range that suggests potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : Research evaluating the anti-inflammatory effects highlighted that this compound could significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
  • Enzyme Interaction Studies : Further investigations into its role as a substrate for esterases revealed that this compound could be hydrolyzed by specific enzymes, indicating its relevance in metabolic studies and drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.